B3PyMPM

Descripción

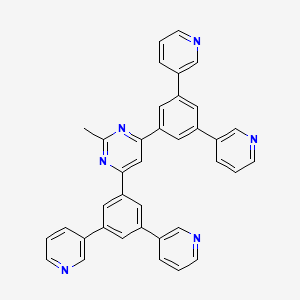

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-bis(3,5-dipyridin-3-ylphenyl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H26N6/c1-25-42-36(34-16-30(26-6-2-10-38-21-26)14-31(17-34)27-7-3-11-39-22-27)20-37(43-25)35-18-32(28-8-4-12-40-23-28)15-33(19-35)29-9-5-13-41-24-29/h2-24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVCFIYEIZBYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H26N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

B3PyMPM (CAS 925425-96-3): An In-Depth Technical Guide on its Core Properties and Potential Relevance in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

B3PyMPM, with CAS number 925425-96-3, is a sophisticated organic semiconductor primarily utilized in the field of materials science, specifically in the development of high-performance Organic Light-Emitting Diodes (OLEDs).[1] Its excellent electron transport and hole blocking properties make it a crucial component in modern electronic displays. While this compound itself has not been investigated for therapeutic applications, its core chemical structures, pyrimidine (B1678525) and pyridine (B92270), are well-established pharmacophores in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties of this compound and explores the potential biological significance of its constituent moieties, offering a perspective for drug development professionals.

Core Properties of this compound

This compound, with the full name 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, is a white crystalline powder.[2][3] Its primary application is as an electron transport layer (ETL) and hole blocking layer (HBL) material in OLEDs.[1][2][3][4] It is also used as an exciplex-forming co-host in Thermally Activated Delayed Fluorescence (TADF) devices.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 925425-96-3 | [2] |

| Chemical Formula | C₃₇H₂₆N₆ | [2][5] |

| Molecular Weight | 554.64 g/mol | [2][5] |

| Appearance | White powder/crystals | [2] |

| Melting Point | 326 °C | [2][3] |

| Purity | >99.0% (sublimed, HPLC) | [2] |

| Absorption (λmax) | 248 nm in DCM | [2][3] |

Electronic Properties

The electronic properties of this compound are central to its function in OLEDs. These properties are summarized in Table 2.

| Property | Value | Reference |

| HOMO | 7.0 eV | [1][2] |

| LUMO | 3.5 eV | [1][2] |

| Triplet Energy (ET) | 2.75 eV | [2] |

| Electron Mobility | 10⁻⁵ cm²/Vs at 298 K | [2] |

Relevance to Drug Development: The Pharmacological Potential of Pyrimidine and Pyridine Moieties

While this compound is not a therapeutic agent, its chemical structure is composed of pyrimidine and pyridine rings. Both of these heterocyclic structures are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Biological Activities of Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous synthetic compounds with diverse pharmacological activities. These activities include:

-

Anticancer: Pyrimidine derivatives are widely explored as anticancer agents.[1]

-

Antimicrobial: Many pyrimidine-based compounds exhibit antibacterial and antifungal properties.[1]

-

Anti-inflammatory: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents.[1]

-

Antiviral: The structural similarity to nucleobases makes pyrimidines a key scaffold for antiviral drug design.[1]

Biological Activities of Pyridine Derivatives

The pyridine ring is another essential scaffold in drug discovery, present in many FDA-approved drugs. Its derivatives have demonstrated a broad spectrum of biological activities, including:

-

Antiproliferative: Pyridine derivatives have been shown to inhibit the growth of various cancer cell lines.

-

Antimicrobial: The pyridine moiety is a common feature in antibacterial and antifungal compounds.

-

Anti-inflammatory: Numerous pyridine-containing compounds have been investigated for their anti-inflammatory effects.

-

Antitubercular and Antimalarial: Pyridine derivatives have shown promise in combating infectious diseases like tuberculosis and malaria.

Experimental Protocols for Assessing Biological Activity

For researchers interested in exploring the potential biological activities of novel compounds containing pyrimidine and pyridine motifs, several standard in vitro assays can be employed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

-

Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized suspension of the target microorganism (bacteria or fungi) to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

A Representative Signaling Pathway

Given the prevalence of pyrimidine and pyridine derivatives in oncology, a simplified diagram of a generic cancer-related signaling pathway that such compounds might modulate is presented below.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a novel compound.

Caption: General workflow for in vitro biological screening of a test compound.

Conclusion

This compound (CAS 925425-96-3) is a high-performance organic semiconductor with well-defined properties that make it invaluable in the field of OLED technology. While there is no evidence to support its direct use in drug development, its constituent pyrimidine and pyridine moieties are of significant interest to medicinal chemists. The extensive history of these heterocycles in approved drugs and clinical candidates suggests that the structural motifs of this compound could serve as inspiration for the design of novel therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the potential of similar chemical structures in a biological context.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. gsconlinepress.com [gsconlinepress.com]

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of B3PyMPM

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, commonly known as B3PyMPM, is a key organic material utilized in advanced electronic applications, particularly in Organic Light-Emitting Diodes (OLEDs). Its performance as an electron transport layer (ETL) and hole blocking layer (HBL) is intrinsically linked to its electronic structure, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This technical guide provides a comprehensive overview of the HOMO/LUMO energy levels of this compound, including quantitative data, detailed experimental protocols for their determination, and a visualization of the experimental workflow.

Quantitative Data: HOMO/LUMO Energy Levels of this compound

The accurate determination of HOMO and LUMO energy levels is crucial for designing and optimizing the performance of organic electronic devices. Below is a summary of the reported energy levels for this compound from various sources.

| HOMO Energy (eV) | LUMO Energy (eV) | Method of Determination | Reference |

| -7.0 | -3.5 | Not specified | [1] |

| -6.97 | -3.53 | Cyclic Voltammetry / Optical Spectroscopy | [2] |

| -6.97 | Not specified | Ultraviolet Photoelectron Spectroscopy (UPS) | A high performance inverted organic light emitting diode using an electron transporting material with low energy barrier for electron injection, J. Lee et al., Org. Electron., 12, 1763–1767 (2011).[3] |

Experimental Protocols

The determination of the HOMO and LUMO energy levels of organic materials like this compound involves a combination of electrochemical and spectroscopic techniques, as well as computational modeling.

Synthesis of this compound

Experimental Determination of HOMO/LUMO Levels

1. Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Principle: The HOMO level is related to the onset of the first oxidation potential, while the LUMO level is related to the onset of the first reduction potential.

-

Experimental Setup:

-

Electrochemical Cell: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[4]

-

Electrolyte Solution: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).

-

Procedure: A potential is swept linearly between the working and reference electrodes, and the resulting current is measured. The scan is then reversed. The potentials at which oxidation and reduction peaks appear are recorded.

-

Calibration: The potential of the reference electrode is often calibrated against the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple, which has a well-defined energy level.

-

Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] (eV)

-

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] (eV) where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, and E1/2(Fc/Fc+) is the half-wave potential of the ferrocene internal standard.

-

-

2. Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful surface-sensitive technique used to directly measure the ionization potential of a material, which corresponds to the energy of the HOMO level.

-

Principle: A sample is irradiated with ultraviolet photons, causing the emission of photoelectrons. The kinetic energy of these emitted electrons is measured, and from this, the binding energy of the electrons in the material can be determined. The highest kinetic energy cutoff corresponds to the vacuum level, and the onset of the highest energy peak in the valence band region corresponds to the HOMO level.

-

Experimental Setup:

-

Ultra-High Vacuum (UHV) Chamber: The experiment is performed in a UHV chamber to prevent surface contamination.

-

UV Photon Source: A gas discharge lamp (e.g., Helium Iα, 21.22 eV) is commonly used as the UV source.

-

Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., indium tin oxide (ITO) or a metal foil) via vacuum thermal evaporation. The thickness of the film is carefully controlled.

-

Electron Energy Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy distribution of the photoemitted electrons.

-

-

Data Analysis: The HOMO energy level is determined from the onset of the highest occupied molecular orbital peak in the UPS spectrum relative to the Fermi level of the substrate.

3. Optical Spectroscopy (UV-Vis Absorption)

The optical bandgap (Egopt) of a material can be determined from its UV-Vis absorption spectrum. This value, in conjunction with the HOMO level determined by CV or UPS, can be used to estimate the LUMO level.

-

Principle: The onset of light absorption in the UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO.

-

Procedure: The absorption spectrum of a thin film or a solution of this compound is recorded using a UV-Vis spectrophotometer.

-

Calculation: The optical bandgap is determined from the low-energy edge of the absorption spectrum. The LUMO level can then be estimated using the following equation:

-

ELUMO = EHOMO + Egopt

-

Computational Determination of HOMO/LUMO Levels

Density Functional Theory (DFT) is a common computational method used to calculate the electronic structure of molecules, including their HOMO and LUMO energy levels.

-

Principle: DFT calculations solve the Schrödinger equation for a molecule to determine its electronic structure and orbital energies.

-

Methodology:

-

The molecular geometry of this compound is first optimized.

-

A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen for the calculation.

-

The energies of the molecular orbitals are then calculated. The highest energy orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.

-

-

Note: While computational methods provide valuable insights, the calculated energy levels are often sensitive to the chosen functional and basis set and may need to be calibrated against experimental data.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the HOMO and LUMO energy levels of this compound.

Signaling Pathways and Logical Relationships

The relationship between the experimental techniques and the derived energy levels can be visualized as a signaling pathway, where the output of one technique informs the calculation or interpretation of another.

References

- 1. lumorachemicals.com [lumorachemicals.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]

The Photophysical Landscape of B3PyMPM: A Technical Guide for Advanced Organic Electronics

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PyMPM), a key electron-deficient organic semiconductor. This compound is extensively utilized as an electron transport layer (ETL) and hole-blocking layer (HBL) material in high-performance Organic Light-Emitting Diodes (OLEDs).[1] Its unique molecular architecture and electronic characteristics also make it a critical component in thermally activated delayed fluorescence (TADF) devices, where it functions as an exciplex-forming co-host.[1][2] This document collates essential quantitative data, details standard experimental methodologies for its characterization, and presents visual workflows and mechanisms to elucidate its function in optoelectronic devices. The intended audience for this guide includes researchers, materials scientists, and professionals involved in the development of next-generation organic electronics and display technologies.

Core Properties of this compound

This compound is an isomer of B2PymPm and B4PymPm, featuring a 2-methylpyrimidine (B1581581) core with four pyridine (B92270) pendants.[1] This structure imparts high thermal stability and specific electronic properties that are highly advantageous for OLED applications.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below. Its high melting point is indicative of its excellent thermal stability, which is crucial for maintaining material integrity during the vacuum deposition processes used in OLED manufacturing.[3]

| Property | Value | Reference |

| Full Name | 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine | [1] |

| CAS Number | 925425-96-3 | [1] |

| Chemical Formula | C₃₇H₂₆N₆ | [1] |

| Molecular Weight | 554.64 g/mol | [1] |

| Appearance | White powder/crystals | [1] |

| Purity (Sublimed) | >99.0% (HPLC) | [1] |

| Melting Point | 326 °C | [1] |

Photophysical and Electronic Data

The electronic properties of this compound, particularly its energy levels, are central to its function in OLEDs. The deep Highest Occupied Molecular Orbital (HOMO) level provides a significant barrier to prevent hole leakage, while the Lowest Unoccupied Molecular Orbital (LUMO) level facilitates efficient electron injection and transport.[3]

| Parameter | Value (in Dichloromethane) | Reference(s) |

| Absorption Maximum (λₘₐₓ) | 248 nm | [1] |

| Photoluminescence (PL) | Not reported for pristine film | [1] |

| Highest Occupied Molecular Orbital (HOMO) | -6.97 eV to -7.0 eV | [1][3] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.5 eV to -3.53 eV | [1][3] |

| Triplet Energy (E_T) | 3.08 eV | [1] |

Role in Thermally Activated Delayed Fluorescence (TADF)

This compound plays a crucial role in third-generation OLEDs that utilize the TADF mechanism to achieve internal quantum efficiencies approaching 100%.[4] In this context, it is not the primary emitter but acts as an electron-accepting co-host material, often paired with an electron-donating material like TCTA (Tris(4-carbazoyl-9-ylphenyl)amine).[1]

The TADF Mechanism

The TADF process allows for the harvesting of non-emissive triplet excitons, which constitute approximately 75% of the excitons formed under electrical excitation in an OLED. This is achieved through a process called reverse intersystem crossing (RISC). For RISC to be efficient, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) must be very small (typically < 0.2 eV), allowing thermal energy at room temperature to promote the up-conversion of triplet excitons to singlet excitons.[4] These up-converted singlets can then decay radiatively, producing delayed fluorescence.

References

An In-depth Technical Guide to the Electron Mobility and Transport Characteristics of B3PyMPM

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, commonly known as B3PyMPM, is an organic semiconductor that has garnered significant attention for its applications in organic light-emitting diodes (OLEDs). Its molecular structure, featuring a pyrimidine (B1678525) core with pyridine (B92270) and phenyl groups, imparts excellent thermal stability and desirable electronic properties.[1] This guide provides a comprehensive overview of the electron mobility and transport characteristics of this compound, including key quantitative data, detailed experimental protocols for its characterization, and visualizations of its structure and function.

Core Electron Transport Properties

This compound is primarily utilized as an electron transport layer (ETL) and hole-blocking layer (HBL) material in OLED devices. Its electron-deficient nature facilitates efficient electron injection and transport from the cathode towards the emissive layer while simultaneously impeding the flow of holes, thus enhancing device efficiency and stability.[1][2] The key physical and electronic properties of this compound are summarized in the table below.

| Property | Value | References |

| Electron Mobility (μ) | ~1.5 x 10⁻⁵ cm²/Vs | [3] |

| 10⁻⁵ cm²/Vs at 298 K | [1] | |

| HOMO Level | 6.97 eV, 7.0 eV | [1][2][4] |

| LUMO Level | 3.5 eV, 3.53 eV, -3.4 eV | [1][2][3][4] |

| Triplet Energy (ET) | 2.75 eV | [1] |

| Melting Point | 326 °C | [1][4] |

| Glass Transition Temperature (Tg) | Not widely reported | |

| Molecular Weight | 554.64 g/mol | [1][4] |

| Chemical Formula | C₃₇H₂₆N₆ | [1][4] |

Molecular Structure and Signaling Pathway

The molecular structure of this compound is central to its electron transport characteristics. The nitrogen atoms in the pyrimidine and pyridine rings create an electron-deficient system, which is favorable for accepting and transporting electrons.

Caption: Molecular structure of this compound.

In the context of an OLED, this compound plays a crucial role in the electron transport pathway, facilitating the movement of electrons from the cathode to the emissive layer where they recombine with holes to generate light.

Caption: Role of this compound in an OLED signaling pathway.

Experimental Protocols

Synthesis of this compound

-

Synthesis of the Chalcone (B49325) Intermediate: The first step would involve a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) derivative and an aromatic aldehyde to form the chalcone precursor.

-

Cyclocondensation Reaction: The synthesized chalcone would then be reacted with guanidine (B92328) hydrochloride in the presence of a base and a suitable solvent (e.g., ethanol (B145695) or DMF). The mixture would be refluxed for several hours.

-

Purification: After the reaction is complete, the crude product would be isolated, likely through precipitation by pouring the reaction mixture into water. The solid product would then be purified using techniques such as recrystallization from an appropriate solvent (e.g., ethanol or toluene) and sublimation to achieve the high purity required for electronic applications.

Fabrication of an Electron-Only Device (EOD) for Mobility Measurement

The electron mobility of this compound is typically determined using the Space-Charge-Limited Current (SCLC) method on an electron-only device. A representative protocol for the fabrication of such a device is outlined below.

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function and remove organic residues.

-

Thin Film Deposition: The organic and metal layers are deposited in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

-

A thin layer (e.g., 1 nm) of an electron injection material like lithium fluoride (B91410) (LiF) or cesium carbonate (Cs₂CO₃) is deposited onto the ITO substrate to facilitate electron injection.

-

The this compound layer (e.g., 100 nm) is then deposited at a controlled rate (e.g., 0.1-0.2 nm/s).

-

Finally, a top electrode of a low work function metal, such as aluminum (Al) or calcium (Ca) followed by an Al capping layer (e.g., 100 nm), is deposited to complete the device. The device structure would be: ITO / Electron Injection Layer / this compound / Cathode (e.g., Ca/Al) .

-

Space-Charge-Limited Current (SCLC) Measurement

The SCLC measurement is performed on the fabricated EOD to determine the electron mobility.

-

Device Connection: The device is placed in a light-tight, electrically shielded probe station. Electrical contact is made to the ITO and the top electrode.

-

Measurement: A source-measure unit (SMU) is used to apply a voltage sweep across the device and measure the resulting current. The measurement is typically performed in the dark to avoid photogenerated carriers.

-

A forward voltage sweep is applied, starting from 0 V to a voltage where a clear quadratic dependence of the current on the voltage is observed.

-

The current density (J) is plotted against the applied voltage (V) on a log-log scale.

-

-

Data Analysis: The mobility (μ) is extracted from the SCLC region of the J-V curve, which is governed by the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)

where:

-

J is the current density

-

ε₀ is the permittivity of free space

-

εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors)

-

μ is the electron mobility

-

V is the applied voltage

-

L is the thickness of the organic layer

By fitting the quadratic region of the J-V curve, the electron mobility can be calculated.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of this compound's electron transport properties.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound stands out as a highly effective electron transport and hole-blocking material for OLED applications, primarily due to its favorable electronic properties and high thermal stability. The methodologies described in this guide for the characterization of its electron mobility and transport characteristics provide a framework for researchers to evaluate and understand the performance of this and similar organic semiconductor materials. Further research into optimizing the synthesis and device fabrication processes will continue to enhance the efficiency and longevity of OLEDs incorporating this compound.

References

Thermal Stability of B3PyMPM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal stability of B3PyMPM (4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine), a key material in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Understanding the thermal properties of this electron transport and hole-blocking material is critical for optimizing device fabrication processes and ensuring long-term operational stability. This document outlines the key thermal parameters, details the experimental methodologies for their determination, and presents a logical workflow for thermal stability analysis.

Core Concepts in Thermal Stability

The thermal stability of a material refers to its ability to resist decomposition or changes in its physical and chemical properties at elevated temperatures. For organic electronic materials like this compound, high thermal stability is crucial for several reasons:

-

Vacuum Deposition: During the manufacturing of OLEDs, materials are often deposited onto a substrate under high vacuum and elevated temperatures. The material must remain intact and not decompose during this process.

-

Device Operation: OLEDs can generate significant heat during operation. Materials with high thermal stability are less likely to degrade, ensuring a longer device lifetime.

-

Morphological Stability: High glass transition temperatures (Tg) are indicative of a stable amorphous solid state, which is essential for preventing crystallization and maintaining the integrity of the thin-film layers in an OLED device.

Quantitative Thermal Analysis Data

While specific experimental data for this compound is not publicly available, this section presents representative thermal analysis data for a high-performance pyrimidine-based host material for OLEDs, 1MPA (an acridine-pyrimidine derivative), to illustrate the typical thermal properties of this class of compounds. This compound is known for its remarkable thermal stability, with a melting point cited above 300°C.[1] The degradation temperature for similar compounds is also noted to be above 300°C.

Table 1: Representative Thermal Properties of a Pyrimidine-Based OLED Material (1MPA)

| Thermal Parameter | Value | Description |

| Thermogravimetric Analysis (TGA) | ||

| Onset Decomposition Temperature (Td) | ~ 400 °C | The temperature at which significant thermal decomposition begins. |

| Temperature at 5% Weight Loss (T5) | ~ 420 °C | The temperature at which the material has lost 5% of its initial mass. |

| Residual Mass @ 600 °C | > 60% | The percentage of the initial mass remaining at 600 °C, indicating the formation of a stable char. |

| Differential Scanning Calorimetry (DSC) | ||

| Glass Transition Temperature (Tg) | 138 °C | The temperature at which the amorphous solid transitions from a rigid glassy state to a more rubbery state. |

| Melting Temperature (Tm) | Not observed | The absence of a distinct melting peak indicates that the material is amorphous and decomposes before melting. |

| Crystallization Temperature (Tc) | Not observed | The absence of a crystallization peak upon cooling from the melt confirms the amorphous nature of the material. |

Note: The data presented is based on the analysis of published thermograms for the representative compound 1MPA and general information about this compound's high thermal stability.

Experimental Protocols

The following are detailed methodologies for the two primary techniques used to assess the thermal stability of organic electronic materials like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance, a programmable furnace, and a gas flow control system.

Procedure:

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

A temperature program is set, usually a linear ramp from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Decomposition Temperature (Td): The temperature at which significant mass loss begins.

-

Temperatures at Specific Weight Loss Percentages (e.g., T5, T10): Temperatures at which 5% or 10% of the initial mass has been lost.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transitions, melting, and crystallization by measuring the heat flow into or out of a sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter with a programmable furnace and a cooling system.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program is established, which often includes a heat-cool-heat cycle to erase the sample's prior thermal history and obtain a clear glass transition. A typical program might be:

-

Heat from ambient to a temperature above the expected glass transition but below the decomposition temperature (e.g., 200 °C) at a rate of 10 °C/min.

-

Cool rapidly to a low temperature (e.g., 0 °C).

-

Heat again at 10 °C/min to the same upper temperature.

-

-

-

Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine:

-

Glass Transition Temperature (Tg): Observed as a step-like change in the baseline of the second heating scan.

-

Melting Temperature (Tm): Appears as an endothermic peak (a dip in the heat flow curve).

-

Crystallization Temperature (Tc): Appears as an exothermic peak (a peak in the heat flow curve) during the cooling scan.

-

Visualizing the Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the logical flow of analysis, the following diagrams are presented using the DOT language.

Caption: Experimental workflow for the thermal stability analysis of this compound.

Caption: Logical relationship between thermal properties and device performance.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of B3PyMPM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of B3PyMPM (4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine), a key material in the field of organic electronics. Given the current landscape of publicly available data, this guide focuses on qualitative solubility and provides a detailed experimental protocol for the quantitative determination of this compound's solubility, empowering researchers to ascertain precise measurements tailored to their specific laboratory conditions.

This compound: An Overview

This compound is an electron-transporting and hole-blocking layer material widely utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. Its molecular structure, featuring a pyrimidine (B1678525) core with pyridylphenyl side groups, imparts favorable electronic properties and thermal stability. The solubility of this compound in various organic solvents is a critical parameter for solution-based processing techniques, directly influencing film morphology and device performance.

Solubility of this compound

Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, qualitative assessments have been reported, indicating its solubility in several common organic solvents. The selection of an appropriate solvent is crucial for achieving uniform and defect-free thin films in device fabrication.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Type | Solubility |

| Chloroform | CHCl₃ | Chlorinated | Soluble[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble[1] |

| Toluene (B28343) | C₇H₈ | Aromatic | Soluble[1] |

Note on Quantitative Data: The absence of publicly available quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) necessitates experimental determination. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of this compound Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent. This protocol is adapted from established methods for pyrimidine derivatives and other organic materials.[2]

3.1. Materials and Equipment

-

This compound powder

-

Selected solvent (e.g., Chloroform, THF, Toluene)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum oven

-

Vortex mixer

-

Spatula and weighing paper

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Allow the mixture to settle, letting the excess solid precipitate.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Filter the withdrawn solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry glass vial or evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be below the boiling point of the solvent if using a standard oven, or can be lower under vacuum.

-

Continue drying until a constant weight of the solid this compound residue is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

3.3. Safety Precautions

-

Work in a well-ventilated fume hood, especially when using volatile and potentially toxic solvents like chloroform.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for this compound and the chosen solvents before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for this compound solubility.

Solvent Compatibility Considerations

The compatibility of this compound with various solvents is not only about its solubility but also how the solvent affects the material's properties and the overall device fabrication process.

-

Film Formation: The choice of solvent and its evaporation rate significantly impact the morphology and crystallinity of the deposited this compound film. Solvents with higher boiling points generally allow for slower drying, which can lead to more ordered molecular packing and potentially improved charge transport.

-

Orthogonality in Multilayer Devices: When fabricating multilayer OLEDs via solution processing, it is crucial to use "orthogonal" solvents. This means that the solvent used to deposit a subsequent layer should not dissolve the underlying layer. For instance, if this compound is deposited from an aromatic solvent like toluene, the next layer might be deposited from an alcohol-based solvent in which this compound is insoluble.

-

Purity and Stability: The solvent should be of high purity to avoid introducing impurities that can act as charge traps or quenching sites in the final device. Additionally, this compound should be stable in the chosen solvent under the processing conditions, without undergoing degradation or reacting with the solvent.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented in public literature, its qualitative solubility in common organic solvents like chloroform, THF, and toluene provides a solid starting point for researchers. The provided detailed experimental protocol for the gravimetric method offers a clear pathway for determining precise solubility values, which are essential for optimizing solution-based fabrication processes of high-performance organic electronic devices. Further research into the quantitative solubility of this compound in a wider range of solvents and at various temperatures would be highly beneficial to the organic electronics community.

References

An In-depth Technical Guide to B3PyMPM: From Discovery to Application in Advanced OLEDs

For Researchers, Scientists, and Drug Development Professionals

Abstract

B3PyMPM, with the chemical name 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, is an electron-deficient organic semiconductor that has garnered significant attention in the field of organic electronics. Its primary application lies in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs), where it serves as a highly effective electron transport layer (ETL) and hole-blocking layer (HBL) material. This technical guide provides a comprehensive overview of this compound, including its discovery and historical context, key physicochemical and electronic properties, and its role in advanced OLED architectures such as those utilizing Thermally Activated Delayed Fluorescence (TADF). Detailed experimental protocols for the fabrication and characterization of OLEDs incorporating this compound are also presented, alongside visualizations of key electronic processes.

Discovery and History

The development of this compound emerged from the broader research efforts to create more efficient and stable electron transport materials for OLEDs. While early research on pyrimidine-based ETMs was limited, the electron-deficient nature of the pyrimidine (B1678525) core made it a promising candidate for improving electron injection and transport.[1]

This compound, a 2-methylpyrimidine (B1581581) derivative with four pyridine (B92270) pendants, was developed by Tanaka et al.[1] It is an isomer of B2PyMPM and B4PyMPM and is distinguished by its 2-methylpyrimidine core.[2] The introduction of this compound and its isomers marked a significant advancement in the design of ETMs, offering high electron mobility and favorable energy levels for efficient device operation.[1] Its ability to form hydrogen bonds is believed to enhance film morphology and, consequently, charge mobility.[2]

Physicochemical and Electronic Properties

This compound is a white crystalline powder with a high melting point of 326 °C, indicating excellent thermal stability.[2][3] This stability is a crucial attribute for materials used in vacuum deposition processes and contributes to the long-term reliability of OLED devices. A summary of its key properties is provided in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine | [2][3] |

| CAS Number | 925425-96-3 | [2][3] |

| Chemical Formula | C37H26N6 | [2][3] |

| Molecular Weight | 554.64 g/mol | [2][3] |

| Appearance | White crystals/powder | [3] |

| Melting Point | 326 °C | [3] |

| Purity | Sublimed >99.0% (HPLC) | [3] |

| TGA | >350 °C (0.5% weight loss) | [4] |

Table 2: Electronic and Photophysical Properties of this compound

| Property | Value | Reference |

| HOMO Energy Level | ~ -7.0 eV | [3][5] |

| LUMO Energy Level | ~ -3.5 eV | [3][5] |

| Absorption (λmax) | 248 nm (in Dichloromethane) | [2][3] |

| Electron Mobility | ~10⁻⁵ cm²/Vs | [1] |

Role in OLEDs: Electron Transport and Hole Blocking

In a typical OLED architecture, this compound is positioned between the emissive layer and the cathode. Its primary functions are to facilitate the efficient transport of electrons from the cathode to the emissive layer and to block the passage of holes from the emissive layer to the cathode. This confinement of charge carriers within the emissive layer enhances the probability of their recombination to form excitons, thereby increasing the device's efficiency.

The energy level diagram below illustrates the role of this compound in a generic OLED device structure.

This compound in Advanced OLED Concepts

Exciplex Formation for Enhanced Efficiency

This compound is frequently used in combination with a hole-transporting material, such as 4,4′,4″-tris(N-carbazolyl)triphenylamine (TCTA), to form an "exciplex" at the interface between the two layers.[1] An exciplex is an excited-state complex formed between an electron donor (the hole-transporting material) and an electron acceptor (this compound). The formation of this exciplex can facilitate more efficient energy transfer to the emissive dopant, leading to higher device efficiencies.[1]

The process of exciplex formation and subsequent energy transfer is depicted below.

Thermally Activated Delayed Fluorescence (TADF)

This compound plays a crucial role as a host material in TADF-OLEDs. In these devices, it is often co-hosted with a material like TCTA to facilitate the harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent OLEDs. The exciplex formed between this compound and the hole-transporting material can have a small energy gap between its singlet and triplet excited states. This allows for the efficient up-conversion of triplet excitons to singlet excitons through a process called reverse intersystem crossing (RISC), which is thermally activated. These up-converted singlet excitons can then radiatively decay, significantly enhancing the internal quantum efficiency of the device.[2]

The TADF mechanism involving an exciplex is illustrated in the following diagram.

References

B3PyMPM: A Core Component for Advanced Organic Electronics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, commonly known as B3PyMPM, is a key organic semiconductor material that has garnered significant attention in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Its unique molecular structure and resulting electronic properties make it an exceptional electron transport layer (ETL) and hole blocking layer (HBL) material.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its application in OLED fabrication, and a summary of its role in advanced device architectures.

Core Molecular and Physical Properties

This compound is a white crystalline powder with the chemical formula C37H26N6 and a molecular weight of 554.64 g/mol .[2][3] Its chemical structure features a central 2-methylpyrimidine (B1581581) core bonded to two phenyl rings, which are further substituted with four pyridine (B92270) groups. This electron-deficient pyrimidine (B1678525) core, combined with the pyridine pendants, imparts the material with its characteristic high electron mobility.[2]

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Notes |

| Chemical Formula | C37H26N6 | |

| Molecular Weight | 554.64 g/mol | [2][3] |

| CAS Number | 925425-96-3 | [2] |

| Full Name | 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine | [2] |

| Appearance | White powder/crystals | [2][3] |

| Melting Point | 326 °C | [2][3] |

| Absorption Maximum (λmax) | 248 nm | In Dichloromethane (DCM)[2] |

| Highest Occupied Molecular Orbital (HOMO) | ~7.0 eV | [2][4] |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~3.5 eV | [2][4] |

| Triplet Energy (ET) | 2.75 eV | [2] |

| Purity | >99.0% (Sublimed, HPLC) | [2] |

Experimental Protocols

The successful integration of this compound into high-performance OLEDs relies on meticulous experimental procedures. The following sections provide detailed methodologies for substrate preparation, thin-film deposition, and device characterization.

Substrate Cleaning Protocol

A pristine substrate surface is critical for the fabrication of high-quality OLEDs. The following is a standard, rigorous cleaning procedure for Indium Tin Oxide (ITO) coated glass substrates:

-

Initial Cleaning: Sonicate the ITO substrates in a 1% (by volume) solution of Hellmanex III for 5 minutes.[1]

-

Rinsing: Thoroughly rinse the substrates twice with hot deionized water.[1]

-

Organic Residue Removal: Sonicate the substrates in isopropyl alcohol (IPA) for 5 minutes.[1][5]

-

Further Rinsing: Rinse the substrates thoroughly twice with deionized water.[1]

-

Final Cleaning: Sonicate in a 10 wt.% sodium hydroxide (B78521) (NaOH) solution for 5 minutes.[1]

-

Final Rinsing: Perform a final thorough rinse, once with hot and once with cold deionized water.[1]

-

Drying and Storage: The substrates should be dried with a stream of nitrogen gas and can be stored in deionized water until use.[1][5]

OLED Fabrication via Vacuum Thermal Evaporation

This compound is typically deposited as a thin film using vacuum thermal evaporation, a technique that allows for precise control over film thickness and purity.[6][7] A representative workflow for the fabrication of a multi-layer OLED incorporating this compound is as follows:

-

Vacuum Environment: The deposition process is carried out in a high-vacuum chamber, typically at a pressure of 10⁻⁶ to 10⁻⁷ Torr, to prevent contamination.[8]

-

Source Preparation: High-purity, sublimed this compound powder is placed in a crucible (or "boat") made of a refractory material.[9]

-

Heating and Deposition: The crucible is resistively heated, causing the this compound to sublimate.[9] The vaporized molecules travel in a straight line and condense onto the cooler substrate, forming a uniform thin film.[9] The deposition rate and final thickness are monitored in real-time using a quartz crystal microbalance.

-

Multi-layer Deposition: For a complete OLED device, multiple organic and metallic layers are deposited sequentially in the vacuum chamber without breaking the vacuum. A common device architecture might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / This compound (ETL/HBL) / Electron Injection Layer (EIL) / Metal Cathode.

Device Characterization

Once fabricated, the performance of the OLEDs is evaluated using several standard techniques:

-

Current-Voltage-Luminance (IVL) Characteristics: A source measure unit is used to apply a variable voltage across the device while simultaneously measuring the current flowing through it and the light output (luminance) with a photodetector.[10][11] This provides key metrics such as turn-on voltage, current efficiency, and power efficiency.[11][12]

-

Electroluminescence (EL) Spectroscopy: The spectral properties of the emitted light are analyzed using a spectrofluorometer.[13] This allows for the determination of the emission peak wavelength and color coordinates.[13]

-

Lifetime Measurement: The stability of the device is assessed by monitoring the decrease in luminance over time at a constant driving current or voltage.[11]

Signaling Pathways and Mechanisms of Action

This compound's efficacy in OLEDs is rooted in its electronic structure and its interactions with other organic materials in the device stack.

Electron Transport and Hole Blocking

The primary role of this compound is to facilitate the transport of electrons from the cathode to the emissive layer and to block the passage of holes from the emissive layer to the cathode. Its high electron mobility and deep HOMO level create an energetic barrier for holes, confining them within the emissive layer and thereby increasing the probability of electron-hole recombination, which is the process that generates light.

Exciplex Formation in TADF Devices

This compound is also utilized as an exciplex-forming co-host in Thermally Activated Delayed Fluorescence (TADF) devices. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule. In this context, this compound acts as the electron acceptor. The formation of an exciplex can provide a pathway for harvesting triplet excitons, which are typically non-emissive in conventional fluorescent OLEDs, thereby significantly enhancing the device efficiency.

Conclusion

This compound is a versatile and high-performance material that plays a crucial role in the advancement of OLED technology. Its well-defined molecular structure gives rise to desirable electronic properties, making it an excellent choice for electron transport and hole blocking layers. Furthermore, its ability to form efficient exciplexes opens up new avenues for the development of highly efficient TADF devices. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their work on next-generation organic electronic devices.

References

- 1. ossila.com [ossila.com]

- 2. noctiluca.eu [noctiluca.eu]

- 3. hurawalhi.com [hurawalhi.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. opeetv.store [opeetv.store]

- 8. iipseries.org [iipseries.org]

- 9. What Is Thermal Evaporation Of Organic Materials? The Gentle Method For Oled & Electronics - Kintek Solution [kindle-tech.com]

- 10. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]

- 11. ossila.com [ossila.com]

- 12. ossila.com [ossila.com]

- 13. edinst.com [edinst.com]

Methodological & Application

Application Notes and Protocols for B3PyMPM as an Electron Transport Layer in OLEDs

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, commonly known as B3PyMPM, is an electron-deficient organic material that has demonstrated significant promise as an electron transport layer (ETL) and hole-blocking layer (HBL) in organic light-emitting diodes (OLEDs).[1] Its molecular structure, featuring a 2-methylpyrimidine (B1581581) core with four pyridine (B92270) pendants, facilitates efficient electron transport.[1] Furthermore, the presence of intermolecular and intramolecular hydrogen bonding is believed to promote favorable film morphology, thereby enhancing charge mobility.[1] this compound is often used in conjunction with other materials, such as TCTA, to form an exciplex-forming co-host system in highly efficient thermally activated delayed fluorescent (TADF) devices.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound as an ETL in the fabrication and characterization of OLEDs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for designing the energy level architecture of OLED devices to ensure efficient charge injection and transport.

| Property | Value | Reference |

| Full Name | 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine | [1] |

| CAS Number | 925425-96-3 | [1] |

| Molecular Formula | C₃₇H₂₆N₆ | [1] |

| Molecular Weight | 554.64 g/mol | [1] |

| HOMO Level | 6.97 eV | [1] |

| LUMO Level | 3.53 eV | [1] |

| Triplet Energy (ET1) | 3.08 eV | [1] |

| Melting Point | 326 °C | [1] |

| Appearance | White crystals/powder | [1] |

Performance of this compound in OLED Devices

This compound has been incorporated into various OLED device architectures, consistently demonstrating high performance. The following tables summarize the performance data from several reported devices where this compound was used as the electron transport layer.

Green Emitting OLEDs

| Device Structure | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Reference |

| ITO/15 wt.% Rb₂CO₃:this compound (20 nm)/B3PyMPm (30 nm)/8 wt.% Ir(ppy)₃:CBP (15 nm)/TAPC (30 nm)/8 wt.% ReO₃:TAPC (20 nm)/Al | 79.8 | - | 19.8 | [1] |

| ITO (70 nm)/ TAPC (75 nm)/TCTA (10 nm)/TCTA:this compound:4 wt % Ir(dmppy-pro)₂tmd (30 nm)/B3PYMPM (45 nm)/LiF (0.7 nm)/Al (100 nm) | - | 126 | 36.0 | [1] |

| ITO (70 nm)/ TAPC (80 nm)/TCTA (10 nm)/TCTA:this compound:8 wt% Ir(ppy)₂(acac) (30 nm)/B3PYMPM (40 nm)/Al (100 nm) | - | - | - | [1] |

Orange Emitting OLED

| Device Structure | Max. Power Efficiency (lm/W) | Max. EQE (%) | Reference |

| ITO (150 nm)/TAPC (20 nm)/TCTA (10 nm)/TCTA:this compound:Ir(mphq)₂(acac) (5 nm, 3 wt%)/TCTA:this compound:Ir(ppy)₂(acac) (25 nm, 8 wt%)/B3PYMPM (45 nm)/LiF (0.7 nm)/Al (100 nm) | 70.1 | 22.8 | [1] |

Yellow Emitting OLED

| Device Structure | Max. Current Efficiency (cd/A) | Max. EQE (%) | Reference |

| ITO (70 nm)/ TAPC (75 nm)/TCTA (10 nm)/TCTA:this compound:4 wt % Ir(dmppy-ph)₂tmd (30 nm)/B3PYMPM (55 nm)/LiF (0.7 nm)/Al (100 nm) | 108 | 38.1 | [1] |

Influence of this compound Deposition Rate on Device Performance

The deposition rate of the this compound layer has a significant impact on the molecular orientation, which in turn affects the electron mobility and overall device performance. A study systematically varied the deposition rate of a 45 nm thick this compound layer and observed a corresponding increase in luminance and current density at the same driving voltage.[2]

| This compound Deposition Rate (Å/s) | Luminance at 19V (cd/m²) |

| 0.10 | 11340 |

| 0.25 | 22250 |

| 1.20 | 37710 |

| 5.50 | 46670 |

This data suggests that a faster deposition rate for this compound can lead to improved device performance, attributed to a more favorable vertical molecular orientation that enhances electron transport.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication and characterization of OLEDs using this compound as the electron transport layer.

Substrate Cleaning

Thorough cleaning of the indium tin oxide (ITO) coated glass substrates is a critical first step to ensure the fabrication of high-quality, defect-free devices.

Materials:

-

ITO-coated glass substrates

-

Deionized (DI) water

-

Hellmanex™ III solution (or similar detergent)

-

Isopropyl alcohol (IPA)

-

Acetone

-

Nitrogen (N₂) gas source

-

Ultrasonic bath

-

Beakers

-

Substrate holder

Protocol:

-

Place the ITO substrates in a substrate holder.

-

Sequentially sonicate the substrates in beakers containing the following solutions for 15 minutes each:

-

DI water with a few drops of detergent

-

DI water

-

Acetone

-

Isopropyl alcohol (IPA)

-

-

After each sonication step, rinse the substrates thoroughly with DI water.

-

Following the final IPA sonication, rinse the substrates extensively with DI water.

-

Dry the substrates using a stream of high-purity nitrogen gas.

-

Immediately transfer the cleaned substrates to a vacuum chamber or a nitrogen-filled glovebox to prevent re-contamination.

-

Optional: Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

OLED Fabrication by Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation. The device structure provided is a common architecture for efficient phosphorescent OLEDs.

Equipment and Materials:

-

High-vacuum thermal evaporation system (< 5 x 10⁻⁴ Pa)

-

Cleaned ITO substrates

-

Shadow masks for defining the device area

-

Organic materials:

-

Hole Injection Layer (HIL): e.g., HAT-CN

-

Hole Transport Layer (HTL): e.g., TAPC

-

Emissive Layer (EML) Host: e.g., TCTA

-

Emissive Layer (EML) Dopant: e.g., Ir(ppy)₂acac (green phosphorescent emitter)

-

Electron Transport Layer (ETL): this compound

-

Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

-

-

Cathode material: Aluminum (Al)

-

Quartz crystal microbalances (QCMs) for monitoring deposition thickness and rate.

Protocol:

-

Load the cleaned ITO substrates into the substrate holder in the thermal evaporation chamber.

-

Load the organic and inorganic materials into their respective evaporation sources (e.g., crucibles).

-

Evacuate the chamber to a base pressure of at least 5 x 10⁻⁴ Pa.

-

Sequentially deposit the following layers onto the ITO substrate. The deposition rates and thicknesses should be carefully controlled using the QCMs.

| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) |

| HIL | HAT-CN | 10 | 1.0 |

| HTL | TAPC | 35 | 1.5 |

| EML Host | TCTA | 30 | 1.5 |

| EML Dopant | Ir(ppy)₂acac | Doped at 10 mol% | Co-deposition with TCTA |

| ETL | This compound | 45 | 1.0 - 5.5 (variable) |

| EIL | LiF | 0.7 | 0.1 - 0.2 |

| Cathode | Al | 100 | 2.0 - 5.0 |

Note: The deposition rates for layers other than this compound are typical values and should be optimized for the specific evaporation system and desired device performance.

-

After the deposition is complete, vent the chamber with an inert gas (e.g., nitrogen) and transfer the devices to a nitrogen-filled glovebox for encapsulation.

Device Encapsulation

Encapsulation is crucial to protect the OLED from degradation caused by moisture and oxygen.

Materials:

-

UV-curable epoxy

-

Glass coverslips

-

UV lamp

Protocol:

-

In a nitrogen-filled glovebox, place a small drop of UV-curable epoxy onto the active area of the fabricated OLED.

-

Carefully place a glass coverslip over the epoxy, ensuring there are no air bubbles.

-

Expose the device to a UV lamp for the time recommended by the epoxy manufacturer to cure the adhesive.

OLED Characterization

The following protocols outline the standard procedures for evaluating the performance of the fabricated OLEDs.

Equipment:

-

Source measure unit (e.g., Keithley 2400)

-

Photometer/Spectrometer (e.g., SpectraScan PR655 or similar)

-

Integrating sphere (for accurate EQE measurements)

4.1 Current Density-Voltage-Luminance (J-V-L) Characteristics:

-

Connect the anode (ITO) and cathode (Al) of the encapsulated OLED to the source measure unit.

-

Place the device in front of the photometer's detector.

-

Apply a voltage sweep (e.g., from 0 to 15 V in steps of 0.1 V) and simultaneously measure the current and luminance.

-

Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).

4.2 Efficiency Measurements:

-

From the J-V-L data, calculate the following efficiencies:

-

Current Efficiency (cd/A): Luminance / Current Density

-

Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage)

-

External Quantum Efficiency (EQE, %): This requires careful calibration of the photodetector and knowledge of the emission spectrum. For accurate measurements, an integrating sphere is recommended.

-

4.3 Electroluminescence (EL) Spectrum:

-

Apply a constant voltage or current to the device to achieve a desired brightness.

-

Measure the emitted light spectrum using a spectrometer.

-

Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

4.4 Lifetime Measurement:

-

Drive the device at a constant initial luminance (e.g., 1000 cd/m²).

-

Monitor the luminance over time.

-

The lifetime is typically defined as the time it takes for the luminance to decay to 50% (LT₅₀) or 90% (LT₉₀) of its initial value.

Visualizations

OLED Device Structure

Caption: A typical multilayer OLED device structure incorporating this compound as the ETL.

Energy Level Diagram

Caption: Energy level diagram illustrating charge injection and transport in an OLED with this compound.

OLED Fabrication Workflow

Caption: A general workflow for the fabrication and characterization of OLEDs.

Stability and Degradation

-

Intrinsic Degradation: Chemical and morphological changes in the organic materials due to electrical stress, heat, and exciton-polaron annihilation.

-

Extrinsic Degradation: Damage caused by the ingress of oxygen and moisture, leading to the formation of dark spots and non-emissive areas.

Proper encapsulation is the primary method to mitigate extrinsic degradation. To enhance intrinsic stability, it is crucial to maintain a balanced charge injection and transport within the device to prevent the accumulation of charges at interfaces, which can lead to material degradation. The high electron mobility and appropriate energy levels of this compound can contribute to achieving this charge balance, potentially leading to longer device lifetimes. Further research is needed to fully elucidate the long-term stability of this compound under various operational conditions.

References

Application Notes and Protocols for B3PyMPM as a Hole Blocking Layer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PyMPM) as a highly effective hole blocking layer (HBL) in organic light-emitting diodes (OLEDs) and emerging applications in perovskite solar cells.

Introduction to this compound as a Hole Blocking Layer

This compound is an electron-deficient organic material widely utilized as both an electron transport layer (ETL) and a hole blocking layer (HBL) in advanced electronic devices.[1] Its primary function as an HBL is to confine holes within the emissive layer (EML), preventing their migration to the ETL. This confinement enhances the probability of electron-hole recombination within the EML, leading to improved device efficiency, luminance, and operational stability.[2][3] The deep highest occupied molecular orbital (HOMO) level of this compound creates a significant energy barrier for holes, effectively blocking their transport while allowing efficient electron transport due to its suitable lowest unoccupied molecular orbital (LUMO) level.[1][3]

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine | [1] |

| CAS Number | 925425-96-3 | [1] |

| Molecular Formula | C37H26N6 | [1] |

| Molecular Weight | 554.64 g/mol | [1] |

| HOMO Level | ~6.97 eV | [1] |

| LUMO Level | ~3.53 eV | [1] |

| Triplet Energy (ET) | 3.08 eV | [1] |

| Melting Point | 326 °C | [1] |

| Appearance | White crystals/powder | [1] |

| Purity (Sublimed) | >99.0% (HPLC) | [1] |

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is a critical component in high-performance OLEDs, where it serves to enhance efficiency and lifetime by effectively blocking holes.

Device Performance Data

The inclusion of a this compound HBL significantly improves the performance of OLEDs. The following table summarizes the performance of a green phosphorescent OLED employing this compound as an ETL and HBL, with varying deposition rates for the this compound layer.

| Deposition Rate of this compound (Å/s) | Luminance @ 19V (cd/m²) | Reference |

| 0.10 | 11,340 | [4] |

| 0.25 | 22,250 | [4] |

| 1.20 | 37,710 | [4] |

| 5.50 | 46,670 | [4] |

In another study, an ultrathin fluorescent OLED with an mCP/B3PYMPM exciplex system and a C545T emissive layer demonstrated a significant enhancement in external quantum efficiency (EQE) from 2.5% to 8.1% with the inclusion of this compound.[2]

Experimental Protocol: Fabrication of a Green Phosphorescent OLED by Vacuum Thermal Evaporation

This protocol describes the fabrication of a green phosphorescent OLED with a this compound HBL using vacuum thermal evaporation.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile (HAT-CN)

-

1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)

-

4,4′,4″-Tris(carbazol-9-yl)triphenylamine (TCTA)

-

Bis(2-phenylpyridine)(acetylacetonate)iridium(III) [Ir(ppy)₂acac] (green phosphorescent dopant)

-

This compound

-

Lithium fluoride (B91410) (LiF)

-

Aluminum (Al)

Equipment:

-

Substrate cleaning station (ultrasonic bath, deionized water source, nitrogen gun)

-

UV-ozone cleaner

-

High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr) with multiple organic and metal sources

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Source meter and photometer for device characterization

Procedure:

-

Substrate Preparation:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen.

-

Treat the substrates with UV-ozone for 15 minutes to enhance the work function of the ITO and remove organic residues.

-

-

Organic and Metal Layer Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Deposit the following layers sequentially onto the ITO substrate. The deposition rate and thickness of each layer should be carefully monitored using a QCM.

-

| Layer | Material(s) | Thickness (nm) | Deposition Rate (Å/s) | Purpose | Reference |

| Hole Injection Layer (HIL) | HAT-CN | 10 | 0.5 | Hole Injection | [4] |

| Hole Transport Layer (HTL) | TAPC | 35 | 1.0 | Hole Transport | [4] |

| Electron Blocking Layer (EBL) | TCTA | 10 | 1.0 | Electron Blocking | [4] |

| Emissive Layer (EML) | TCTA:this compound:Ir(ppy)₂acac (10 mol%) | 30 | 2.0 | Light Emission | [4] |

| Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) | This compound | 45 | 1.0-5.5 | Hole Blocking/Electron Transport | [4] |

| Electron Injection Layer (EIL) | LiF | 0.7 | 0.1 | Electron Injection | [4] |

| Cathode | Al | 50 | 5.0 | Cathode | [4] |

-

Encapsulation and Characterization:

-

After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from moisture and oxygen.

-

Characterize the current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the fabricated devices.

-

Diagrams

Caption: Energy level diagram of a typical OLED with a this compound HBL.

Caption: Experimental workflow for OLED fabrication.

Application in Perovskite Solar Cells

The application of this compound in perovskite solar cells is an emerging area of research, showing promise for enhancing device performance and stability.

Role as a Dipole Interfacial Layer

In a recent study on hybrid perovskite-organic solar cells, a sub-nanometer layer of this compound was introduced as a dipole interfacial layer between the perovskite absorber and a bulk-heterojunction (BHJ) interface.[5] This layer was found to alleviate the energy barrier, suppress charge accumulation, and improve the current density, leading to a record power conversion efficiency of 24%.[5]

Device Performance Data

The introduction of a this compound interfacial layer in a hybrid perovskite-organic solar cell resulted in a significant improvement in power conversion efficiency (PCE).

| Device Configuration | Power Conversion Efficiency (PCE) | Reference |

| Without this compound interfacial layer | 20.4% | [5] |

| With this compound interfacial layer | 24.0% | [5] |

The device also demonstrated high stability, maintaining over 80% of its initial efficiency after more than 800 hours under extreme humidity conditions.[5]

Experimental Protocol: Fabrication of a Hybrid Perovskite-Organic Solar Cell

The following is a generalized protocol based on the device structure described in the literature.[5]

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Self-assembled monolayer material (e.g., MeO-2PACz)

-

Perovskite precursor solution

-

This compound solution

-

Bulk-heterojunction (BHJ) organic materials

-

Bathocuproine (BCP)

-

Copper (Cu)

Equipment:

-

Spin coater

-

Hotplate

-

Thermal evaporator

-

Solar simulator

-

Quantum efficiency measurement system

Procedure:

-

Substrate and Electron Transport Layer Preparation:

-

Clean ITO-coated glass substrates as described in the OLED protocol.

-

Deposit a self-assembled monolayer on the ITO surface.

-

-

Perovskite and Interfacial Layer Deposition:

-

Spin-coat the perovskite precursor solution onto the substrate and anneal to form the perovskite absorber layer.

-

Deposit a sub-nanometer dipole interfacial layer of this compound onto the perovskite surface.

-

-

BHJ and Subsequent Layer Deposition:

-

Deposit the BHJ layer.

-

Deposit a BCP buffer layer.

-

Thermally evaporate a Cu metal contact to complete the device.

-

-

Characterization:

-

Measure the current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G).

-

Determine the power conversion efficiency, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

-

Measure the external quantum efficiency (EQE).

-

Diagram

Caption: Workflow for hybrid perovskite solar cell fabrication.

Conclusion